4-methyltricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid 4-methyltricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2680528-54-3
VCID: VC11539558
InChI: InChI=1S/C13H20O2/c1-13(12(14)15)7-10-3-8-2-9(4-10)6-11(13)5-8/h8-11H,2-7H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C13H20O2
Molecular Weight: 208.30 g/mol

4-methyltricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid

CAS No.: 2680528-54-3

Cat. No.: VC11539558

Molecular Formula: C13H20O2

Molecular Weight: 208.30 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-methyltricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid - 2680528-54-3

Specification

CAS No. 2680528-54-3
Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
IUPAC Name 4-methyltricyclo[4.3.1.13,8]undecane-4-carboxylic acid
Standard InChI InChI=1S/C13H20O2/c1-13(12(14)15)7-10-3-8-2-9(4-10)6-11(13)5-8/h8-11H,2-7H2,1H3,(H,14,15)
Standard InChI Key DXPCXLCDOLDYKX-UHFFFAOYSA-N
Canonical SMILES CC1(CC2CC3CC(C2)CC1C3)C(=O)O

Introduction

Structural Characterization and Molecular Properties

Core Framework and Substituent Analysis

The molecular formula of 4-methyltricyclo[4.3.1.1³,⁸]undecane-4-carboxylic acid is C₁₃H₂₀O₂, with a molecular weight of 208.30 g/mol . Its tricyclic backbone consists of a fused bicyclo[4.3.1] system augmented by a bridging methyl group at the 4-position, creating a highly strained, three-dimensional architecture. The carboxylic acid substituent at the same carbon introduces polarity and hydrogen-bonding capacity, which influences solubility and reactivity .

The SMILES notation CC1(CC2CC3CC(C2)CC1C3)C(=O)O explicitly defines the connectivity, emphasizing the methyl and carboxylic acid groups on the central carbon of the tricyclic system . Comparative analysis with analogous compounds, such as tricyclo[4.3.1.1³,⁸]undecane-3-carboxylic acid (C₁₂H₁₈O₂), highlights the structural impact of the methyl group on steric bulk and electronic distribution .

Stereochemical Considerations

While stereochemical data for this specific compound remain unreported, the InChIKey DXPCXLCDOLDYKX-UHFFFAOYSA-N suggests a defined stereoisomeric configuration . Related tricyclic carboxylic acids, such as tricyclo[4.3.1.1³,⁸]undecane-1-carboxylic acid, exhibit stereoisomerism due to the rigidity of the cage structure, necessitating chiral resolution techniques for isolation .

Physicochemical Properties and Predictive Data

Collision Cross Section (CCS) and Mass Spectrometry

Ion mobility spectrometry (IMS) predictions for adducts of 4-methyltricyclo[4.3.1.1³,⁸]undecane-4-carboxylic acid reveal distinct collision cross sections:

Adductm/zCCS (Ų)
[M+H]⁺209.15361131.4
[M+Na]⁺231.13555135.2
[M-H]⁻207.13905128.6

These values aid in mass spectral identification, particularly in differentiating protonated and sodiated forms .

Lipophilicity and Solubility

Predicted logP values for structurally similar tricyclic carboxylic acids range from 2.68 to 3.12, indicating moderate lipophilicity suitable for membrane permeability in drug design . The polar surface area (PSA) of 29.01 Ų further suggests limited aqueous solubility, consistent with the hydrophobic tricyclic core .

Synthetic Approaches and Reaction Pathways

Cycloaddition and Functionalization Strategies

Although no direct synthesis of 4-methyltricyclo[4.3.1.1³,⁸]undecane-4-carboxylic acid has been reported, analogous tricyclic systems are synthesized via Diels-Alder cycloadditions or intramolecular cyclizations. For example, Cairncross and Blanchard demonstrated the use of olefin-cyanide cycloadditions to construct bicyclo[2.1.1]hexane derivatives, a strategy potentially adaptable to this compound .

Comparative Analysis with Homologous Compounds

Tricyclo[4.3.1.1³,⁸]undecane-3-carboxylic Acid

This homologue (C₁₂H₁₈O₂) lacks the 4-methyl group, resulting in reduced steric hindrance and a molecular weight of 194.27 g/mol. Its density (1.183 g/cm³) and boiling point (321.4°C) provide benchmarks for estimating the physical properties of the methylated derivative .

Pharmacological Relevance of Tricyclic Carboxylic Acids

Cage-like carboxylic acids, such as 3-homoadamantanecarboxylic acid, exhibit bioactivity in neuromodulation and enzyme inhibition, suggesting potential therapeutic applications for 4-methyltricyclo derivatives .

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